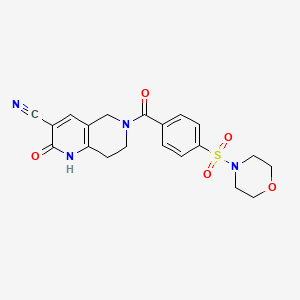

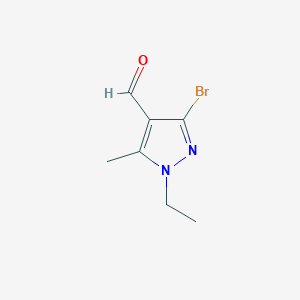

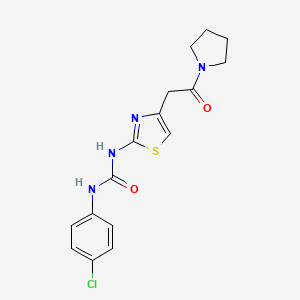

![molecular formula C18H13F3N2O2 B2474158 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid CAS No. 881940-11-0](/img/structure/B2474158.png)

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . This compound has shown substantial biological activities .

Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- . A series of 4-[(quinolin-4-yl)amino]benzamide derivatives as the novel anti-influenza agents were designed and synthesized .Molecular Structure Analysis

Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a heteronucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Physical And Chemical Properties Analysis

The molecular weight of quinoline is 129.16 g/mol . It is a pungent hygroscopic colorless oily liquid .Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules has significant implications for pharmaceutical research. Fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 4-(Trifluoromethyl)benzoic acid serves as a valuable building block in drug synthesis. Researchers explore its potential as a pharmacophore in various drug candidates.

Synthesis of Salicylanilide Derivatives

In synthetic chemistry, this compound has been employed in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . These derivatives may have applications in drug discovery and development.

Anti-Tumor and Anti-Inflammatory Agents

Studies have investigated derivatives related to 4-(Trifluoromethyl)benzoic acid as potential anti-tumor and anti-inflammatory agents . These compounds could modulate allergic responses and inflammatory pathways, making them relevant for treating skin diseases and cancer.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated good antimicrobial potential . Researchers explore their effectiveness against bacterial and fungal pathogens.

Ultra Trace Analysis

In analytical chemistry, 4-(Trifluoromethyl)benzoic acid serves as an internal standard for ultra trace analysis of fluorinated aromatic carboxylic acids using GC/MS methods . Its stability and detectability make it useful for quantification purposes.

Mechanism of Action

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability .

Result of Action

Quinoline derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .

Action Environment

Environmental factors can greatly influence the action of a compound .

properties

IUPAC Name |

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMPDKZNVANULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

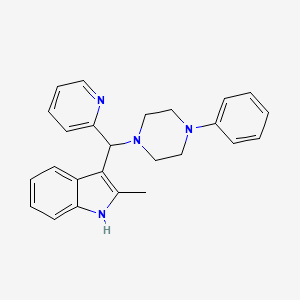

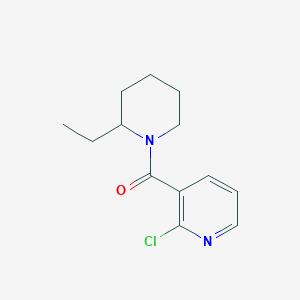

![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)

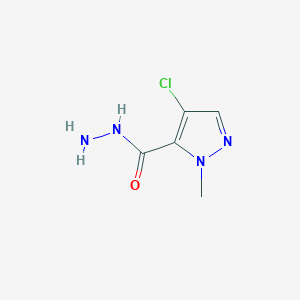

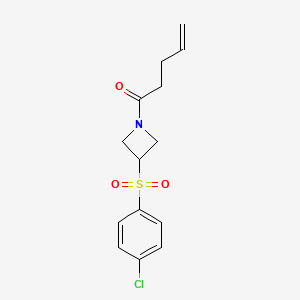

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2474087.png)

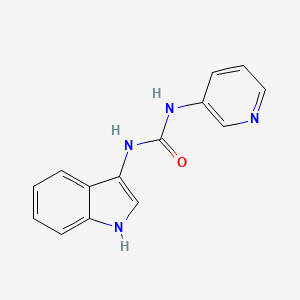

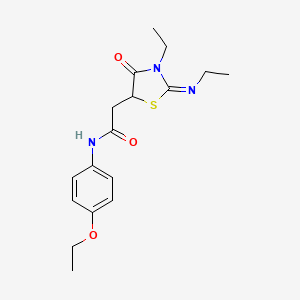

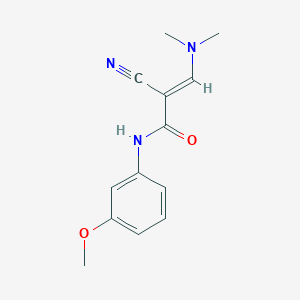

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)

![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)